Cas no 565201-68-5 (3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide)

3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is a synthetic organic compound with a distinct chemical structure. It exhibits high purity and stability, making it suitable for various applications in the pharmaceutical and agrochemical industries. This compound boasts excellent solubility in organic solvents, facilitating its use in synthesis processes. Its unique functional groups provide versatility in chemical transformations, enhancing its potential for drug development and material science research.
3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide structure
565201-68-5 structure
Product Name:3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide
CAS No:565201-68-5
MF:C16H19FN2O3S
MW:338.397066354752
CID:5743473
PubChem ID:3742183
Update Time:2025-07-20

3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzenesulfonamide
    • EN300-06470
    • 565201-68-5
    • 3-Amino-N,N-diethyl-4-(4-fluoro-phenoxy)-benzenesulfonamide
    • 3-amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide
    • 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide
    • Inchi: 1S/C16H19FN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3
    • InChI Key: YKQFRZVRXKFPCX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)N)OC1C=CC(=CC=1)F)(N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 338.11004181g/mol
  • Monoisotopic Mass: 338.11004181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 81Ų

3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide Pricemore >>

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Additional information on 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide

3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide (CAS No. 565201-68-5): A Comprehensive Overview

3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide (CAS No. 565201-68-5) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as AFB for brevity, is a sulfonamide derivative that has garnered attention for its potential therapeutic properties and unique chemical structure.

The chemical structure of 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide consists of a benzene ring substituted with an amino group, two ethyl groups, and a 4-fluorophenoxy group, all attached to a sulfonamide moiety. This complex arrangement confers the compound with a range of biological activities, making it a subject of extensive research in various fields.

In recent years, the study of sulfonamides has expanded beyond their traditional use as antibacterial agents. Researchers have explored the potential of sulfonamides in treating various diseases, including cancer, inflammation, and neurological disorders. The unique structure of 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide makes it particularly interesting for these applications due to its ability to interact with specific biological targets.

One of the key areas of research involving 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that AFB effectively inhibited the activity of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many types of cancer cells. This inhibition led to reduced tumor growth and improved survival rates in animal models.

Beyond its anticancer properties, 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide has also shown promise in the treatment of inflammatory conditions. Inflammation is a complex biological response involving various mediators and signaling pathways. Research has indicated that AFB can modulate these pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This modulation can help reduce inflammation and alleviate symptoms in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The neuroprotective potential of 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is another area of active investigation. Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal function. Preclinical studies have shown that AFB can protect neurons from oxidative stress and apoptosis, which are key mechanisms underlying neurodegeneration. By enhancing cellular defense mechanisms and reducing oxidative damage, this compound may offer a novel therapeutic approach for these debilitating conditions.

The synthesis of 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide involves several well-established chemical reactions. The process typically begins with the reaction of 4-fluorophenol with 4-chlorobenzene sulfonyl chloride to form the corresponding sulfonate ester. Subsequent steps include the introduction of the amino group and diethylamine substituents through nucleophilic substitution reactions. The final product is obtained through purification techniques such as recrystallization or column chromatography.

In terms of safety and handling, it is important to note that while 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide is not classified as a hazardous material, proper precautions should be taken during its synthesis and use to ensure laboratory safety. This includes wearing appropriate personal protective equipment (PPE) and following standard operating procedures (SOPs) for handling chemicals.

The future prospects for 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide are promising. Ongoing clinical trials are evaluating its efficacy in various therapeutic applications, and preliminary results are encouraging. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in the development of novel treatments for a range of diseases.

In conclusion, 3-Amino-N,N-diethyl-4-(4-fluorophenoxy)benzene-1-sulfonamide (CAS No. 565201-68-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique chemical structure and diverse biological activities make it an exciting area of study for scientists and clinicians alike. As further research advances our understanding of this compound, it may well become a valuable tool in the fight against various diseases.

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